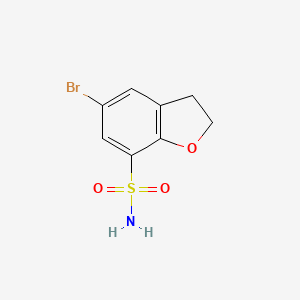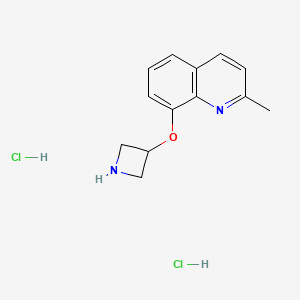
8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride
説明
8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride (8-AMQD) is a synthetic organic compound used in scientific research and lab experiments. It has a broad range of applications in biochemistry, physiology, and medicine. 8-AMQD is a versatile reagent that can be used to catalyze a variety of reactions, including those involving the transfer of organic and inorganic molecules. 8-AMQD is also a valuable tool for studying the mechanism of action of various drugs and for developing new therapeutic agents.
科学的研究の応用
Synthesis and Characterization
A number of studies have reported on the synthesis and detailed characterization of quinoline derivatives, including those involving azetidinone. These compounds have been synthesized and analyzed using various spectroscopic and analytical methods to confirm their structure and potential biological activities. For instance, Desai and Dodiya (2014) synthesized and characterized a series of quinoline derivatives for antimicrobial screening against various bacterial and fungal strains, indicating the broad interest in these compounds for potential therapeutic uses (Desai & Dodiya, 2014).
Antimicrobial Activities
Quinoline derivatives, including those with azetidinone moieties, have shown promising antimicrobial properties. Research has focused on evaluating these compounds against a range of microbial strains to identify potential new treatments for infections. For example, Nayak, Shrivastava, and Singhai (2016) explored the synthesis and biological evaluation of azetidin-2-one fused quinoline analogues, finding some compounds exhibited significant antimicrobial activity (Nayak, Shrivastava, & Singhai, 2016).
Potential as Antituberculosis Agents
Beyond antimicrobial efficacy, some studies have investigated the potential of quinoline-based compounds in treating tuberculosis. Mistry and Jauhari (2013) synthesized azetidinone and thiazolidinone analogues based on the quinoline nucleus, evaluating their activity against Mycobacterium tuberculosis. The study highlighted the potential of these compounds as antituberculosis agents, showcasing the diverse therapeutic possibilities of quinoline derivatives (Mistry & Jauhari, 2013).
特性
IUPAC Name |
8-(azetidin-3-yloxy)-2-methylquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c1-9-5-6-10-3-2-4-12(13(10)15-9)16-11-7-14-8-11;;/h2-6,11,14H,7-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAHAMROWPEBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3CNC3)C=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



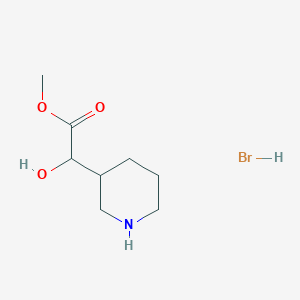

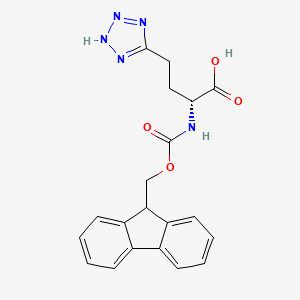
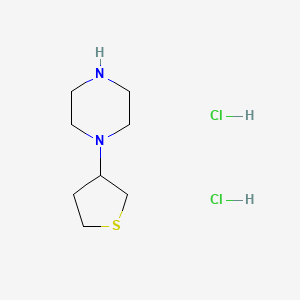
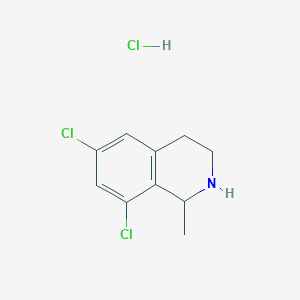
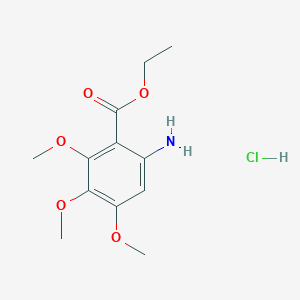
![4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1445711.png)






